

Spectroscopic Characterization of 4-Pentylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **4-Pentylaniline**, a key intermediate in various chemical syntheses. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and comparative format. Furthermore, it outlines standardized experimental protocols for acquiring these spectra and visualizes the workflow for logical clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **4-Pentylaniline**, both ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Data for **4-Pentylaniline**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.9-7.1	d	2H	Aromatic (ortho to - NH ₂)
~6.6-6.8	d	2H	Aromatic (meta to - NH ₂)
~3.5 (broad s)	s	2H	-NH ₂
~2.5	t	2H	-CH ₂ -Ar
~1.5-1.6	m	2H	-CH2-CH2-Ar
~1.2-1.4	m	4H	-(CH2)2-CH3
~0.9	t	3H	-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, m = multiplet, s = singlet, Ar = aromatic ring.

¹³C NMR Spectroscopy

Carbon NMR (13C NMR) provides information about the carbon skeleton of a molecule.

Table 2: 13C NMR Data for 4-Pentylaniline



Chemical Shift (δ) ppm	Assignment
~145	C-NH ₂
~130	C-CH₂R
~129	Aromatic CH (ortho)
~115	Aromatic CH (meta)
~35	-CH₂-Ar
~31	-CH2-CH2-Ar
~31	-(CH2)2-CH3
~22	-CH2-CH3
~14	-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **4-Pentylaniline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]
- Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample.[1]
- Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[2]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.[3]

Instrument Setup and Data Acquisition:[1]

• Insert the NMR tube into the spectrometer's probe.



- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and achieve the best possible resolution.
- Tune the probe for the specific nucleus being observed (¹H or ¹³C) to maximize signal-tonoise.
- Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For routine ¹H spectra, 16 scans are often sufficient, while ¹³C spectra may require 1024 or more scans due to the low natural abundance of the ¹³C isotope.[4]
- For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5][6]

Data Processing:[4]

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis using the known chemical shift of the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
- Perform baseline correction to obtain a flat baseline.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopy Data for **4-Pentylaniline**



Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium	N-H stretch (primary amine)
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Strong	Aliphatic C-H stretch
~1620	Strong	N-H bend (scissoring)
~1520	Strong	Aromatic C=C stretch
850-800	Strong	C-H out-of-plane bend (paradisubstituted)

Note: Peak positions and intensities can vary based on the sampling method.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.[7][8]

- Background Spectrum: Record a background spectrum of the clean ATR crystal without any sample. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding environment.
- Sample Application: Place a small amount of liquid 4-Pentylaniline directly onto the ATR crystal.[9]
- Pressure Application: If analyzing a solid sample, apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the IR spectrum of the sample. The IR beam passes through the ATR crystal and is reflected at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, and the absorbed radiation is detected.[8][10][11]
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[12]

Table 4: Mass Spectrometry Data for 4-Pentylaniline

m/z	Relative Intensity	Assignment
163	High	Molecular ion [M]+
106	High (Base Peak)	[M - C ₄ H ₉] ⁺ (loss of the butyl group)
77	Medium	Phenyl group [C ₆ H ₅] ⁺

Note: Fragmentation patterns are dependent on the ionization method and energy.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a detailed mass spectrum that is useful for structural elucidation.[2][13][14]

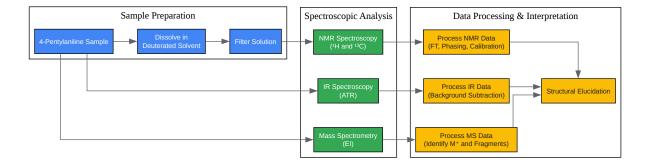
- Sample Introduction: Introduce a small amount of the volatile **4-Pentylaniline** sample into the mass spectrometer, where it is vaporized in a high vacuum.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).[13]
- Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, charged ions and neutral radicals.[15]
- Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).



• Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualized Experimental Workflows

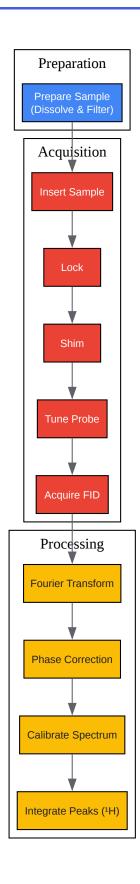
The following diagrams illustrate the logical flow of the spectroscopic characterization process.



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Caption: Overall workflow for the spectroscopic characterization of **4-Pentylaniline**.

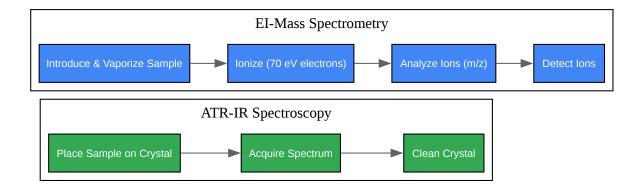




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Caption: Detailed workflow for an NMR experiment.





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Caption: Workflows for ATR-IR and EI-MS experiments.

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